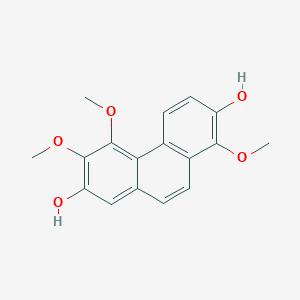
1,5,6-Trimethoxyphenanthrene-2,7-diol
Übersicht
Beschreibung
“1,5,6-Trimethoxyphenanthrene-2,7-diol” is a phenanthrene compound that has been extracted and isolated from Dendrobium officinale . It has shown significant cytotoxic effects against HeLa and Hep G2 cells, with an IC50 of 0.42 and 0.20 μM respectively . In HeLa cells, it has been observed to inhibit cell migration, block the cell cycle in the G0/G1 phase, and induce apoptosis .
Wissenschaftliche Forschungsanwendungen
Structure and Synthesis Applications
- Gymnopusin Synthesis: A study on the synthesis of gymnopusin, initially believed to be 1,5,6-Trimethoxyphenanthrene-2,7-diol, revealed an erroneous structure and led to the revised structure of 3,4,9-trimethoxyphenanthrene-2,7-diol. This study highlights the importance of structural accuracy in chemical synthesis and its implications for further applications in various fields, including medicinal chemistry and material science (Hughes & Sargent, 1989).
Cytotoxic and Antitumor Activities
- Tamus Communis Phenanthrenes: Phenanthrenes extracted from the rhizomes of Tamus communis showed significant cytotoxic activities against HeLa cells. This suggests the potential of phenanthrene derivatives in developing anticancer drugs or studying cancer cell biology (Réthy et al., 2006).
Phosphodiesterase-5 Inhibitors
- Eulophia Macrobulbon Phenanthrenes: Research on Eulophia macrobulbon led to the discovery of phenanthrenes with PDE5 inhibitory activity, suggesting their potential use in treating erectile dysfunction and pulmonary hypertension. This opens a new avenue for phenanthrene derivatives in therapeutic applications (Temkitthawon et al., 2017).
Antifibrotic Properties
- Dendrobium Nobile Phenanthrenes: The stems of Dendrobium nobile were found to contain phenanthrenes with antifibrotic activities, providing a basis for developing treatments against fibrotic diseases. This highlights the potential of phenanthrenes in pharmacology and drug development (Yang, Sung, & Kim, 2007).
Antioxidant-Based Anti-Inflammatory Potential
- Phenanthrene Synthesis and Evaluation: The synthesis of specific phenanthrenes and their evaluation for antioxidant and anti-inflammatory activities suggest the role of phenolic hydroxyl groups in these biological effects. This information is valuable for designing new anti-inflammatory drugs or antioxidants (Kanekar et al., 2013).
Antibacterial Activities
- Bletilla Striata Biphenanthrenes: The fibrous roots of Bletilla striata yielded biphenanthrenes with potent antibacterial activities against Gram-positive bacteria, indicating the potential use of phenanthrene derivatives in developing new antibacterial agents (Qian et al., 2015).
Wirkmechanismus
The compound “1,5,6-Trimethoxyphenanthrene-2,7-diol” has been observed to inhibit cell migration, block the cell cycle in the G0/G1 phase, and induce apoptosis in HeLa cells . The expression measurements for p53 indicated that knockdown of p53 by siRNA could mitigate the apoptosis induced by this compound .
Eigenschaften
IUPAC Name |
1,5,6-trimethoxyphenanthrene-2,7-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-15-11-5-4-9-8-13(19)16(21-2)17(22-3)14(9)10(11)6-7-12(15)18/h4-8,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNVCKNCEVZGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CC3=CC(=C(C(=C32)OC)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031838 | |
| Record name | Confusarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Confusarin | |
CAS RN |
108909-02-0 | |
| Record name | Confusarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108909-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Confusarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108909020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CONFUSARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRH455ZW4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



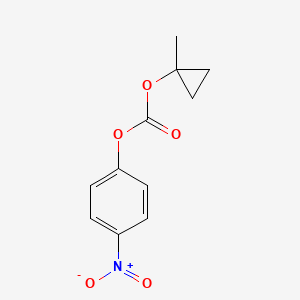
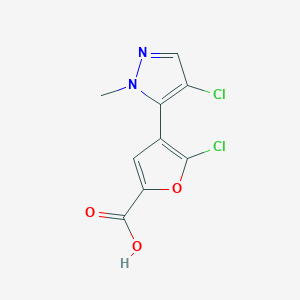
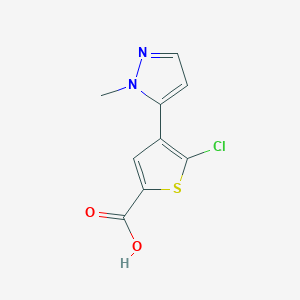
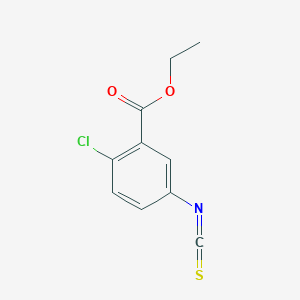



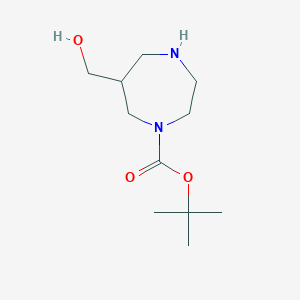

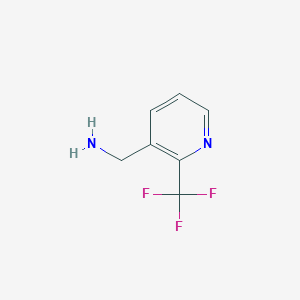

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B3026680.png)
![2-[[2-[[2-[[2-[[2-[[2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B3026682.png)
![(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3026684.png)